molecular formula C9H13N3O2 B13102084 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid

Cat. No.: B13102084
M. Wt: 195.22 g/mol
InChI Key: CUWBPFQVTFZMOE-UHFFFAOYSA-N
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Description

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid is a heterocyclic organic compound that contains a pyrimidine ring substituted with an ethyl group at the 5-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid typically involves the condensation of 5-ethylpyrimidine-2-amine with methyl bromoacetate, followed by hydrolysis. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Ethylpyrimidin-2-yl)(methyl)amino)acetic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the ethyl and methylamino groups enhances its reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-[(5-ethylpyrimidin-2-yl)-methylamino]acetic acid

InChI

InChI=1S/C9H13N3O2/c1-3-7-4-10-9(11-5-7)12(2)6-8(13)14/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

CUWBPFQVTFZMOE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)N(C)CC(=O)O

Origin of Product

United States

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